molecular formula C11H16BNO4 B14118510 (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid

(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid;(3-Boc-aminophenyl)boronic acid

Cat. No.: B14118510
M. Wt: 237.06 g/mol
InChI Key: HZVJBIHDNGATSA-UHFFFAOYSA-N
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Description

(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid, also known as (3-Boc-aminophenyl)boronic acid, is a boronic acid derivative. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an amino group and a tert-butoxycarbonyl (Boc) protecting group. Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, due to their ability to form stable covalent bonds with diols and other Lewis bases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid typically involves the protection of the amino group on the phenyl ring with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 3-aminophenylboronic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of (2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-amino-3-tert-butoxycarbonyl-phenyl)boronic acid is unique due to the presence of the Boc protecting group, which provides enhanced stability and allows for selective deprotection under acidic conditions. This makes it a valuable reagent in multi-step synthesis and in the development of complex molecules .

Properties

Molecular Formula

C11H16BNO4

Molecular Weight

237.06 g/mol

IUPAC Name

[2-amino-3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid

InChI

InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)7-5-4-6-8(9(7)13)12(15)16/h4-6,15-16H,13H2,1-3H3

InChI Key

HZVJBIHDNGATSA-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=CC=C1)C(=O)OC(C)(C)C)N)(O)O

Origin of Product

United States

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